A Technical Guide to the Synthesis of Sulindac Methyl Ester Sulfoximine
A Technical Guide to the Synthesis of Sulindac Methyl Ester Sulfoximine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis of sulindac methyl ester sulfoximine, a derivative of the well-known nonsteroidal anti-inflammatory drug (NSAID), sulindac. The recent interest in sulfoximines as potential chemotherapeutic agents has prompted investigations into modifying existing drugs like sulindac to explore new biological activities.[1][2] This guide details the synthetic pathway, experimental protocols, and relevant quantitative data, offering a complete resource for researchers in medicinal chemistry and drug development.
Sulindac itself is a prodrug, meaning it is metabolized in the body to its active form, sulindac sulfide, which inhibits cyclooxygenase (COX) enzymes.[1][3] It is also metabolized to an inactive form, sulindac sulfone.[1][4] The synthesis of the sulfoximine derivative introduces a unique functional group in place of the sulfoxide, potentially altering its biological profile.
Overall Synthetic Pathway
The synthesis of sulindac methyl ester sulfoximine is a two-step process commencing from commercially available sulindac.
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Esterification: The carboxylic acid moiety of sulindac is first converted to a methyl ester. This is a standard protection step to prevent interference in the subsequent imination reaction.
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Sulfoxide Imination: The sulfoxide group of the sulindac methyl ester is then directly converted to a sulfoximine using an iminating agent.
The complete workflow is illustrated below.
Caption: Synthetic workflow for sulindac methyl ester sulfoximine.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis.
Step 1: Synthesis of Methyl (Z)-2-(5-fluoro-2-methyl-1-(4-(methylsulfinyl)benzylidene)-1H-inden-3-yl)acetate (Sulindac Methyl Ester)
This procedure outlines the esterification of sulindac.
Methodology: To a 50 mL flask containing 8 mL of methanol, 300 mg (0.84 mmol) of sulindac is added.[1] Following this, 1.29 mL (1.68 mmol) of boron trifluoride-methanol complex (BF₃·CH₃OH) is introduced.[1] The reaction mixture is then heated to 50°C and stirred for 4 hours.[1][2] After the reaction period, the solvent is removed by evaporation under vacuum.[1] The resulting crude product is purified using silica gel column chromatography with diethyl ether as the eluent, yielding the final product as a yellow solid.[1]
| Parameter | Value | Reference |
| Starting Material | Sulindac | [1] |
| Reagents | Methanol, BF₃·CH₃OH | [1] |
| Temperature | 50°C | [1] |
| Reaction Time | 4 hours | [1] |
| Purification | Silica Gel Chromatography (Diethyl Ether) | [1] |
| Yield | 95% | [1] |
Step 2: Synthesis of Methyl-(Z)-2-(5-fluoro-2-methyl-1-(4-(methylsulfonimidoyl)benzylidene)-1H-inden-3-yl)acetate (Sulindac Methyl Ester Sulfoximine)
This procedure details the conversion of the sulfoxide to the target sulfoximine.
Methodology: In a 50 mL flask, 370 mg (1 mmol) of sulindac methyl ester, 970 mg (3 mmol) of (diacetoxyiodo)benzene [PhI(OAc)₂], and 310 mg (4 mmol) of ammonium carbamate [NH₂COONH₄] are combined in 5 mL of methanol.[1] The mixture is stirred at room temperature for 30 minutes.[1] Subsequently, the solvent is evaporated under vacuum.[1] The crude residue is purified by silica gel column chromatography using a 1:1 mixture of n-hexane and acetone as the eluent.[1] This process yields the final product, sulindac methyl ester sulfoximine, as a yellow oil.[1]
| Parameter | Value | Reference |
| Starting Material | Sulindac Methyl Ester | [1] |
| Reagents | (Diacetoxyiodo)benzene, Ammonium Carbamate, Methanol | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 30 minutes | [1] |
| Purification | Silica Gel Chromatography (n-hexane/acetone 1:1) | [1] |
| Yield | 82% | [1] |
Alternative Synthetic Approaches for Sulfoximination
While the use of (diacetoxyiodo)benzene and ammonium carbamate is effective, other methods for the imination of sulfoxides have been developed. Rhodium-catalyzed reactions, for instance, offer a powerful alternative for synthesizing sulfoximines.[5] These methods can utilize various nitrogen sources, such as trifluoroacetamide or carbamates, in combination with an oxidant like iodobenzene diacetate.[5][6] A key advantage of some rhodium-catalyzed protocols is their stereospecificity, proceeding with retention of configuration at the sulfur center.[5] Another approach involves the direct rhodium-catalyzed synthesis of unprotected NH-sulfoximines using O-(2,4-dinitrophenyl)hydroxylamine, which operates under mild conditions with good functional group tolerance.[7]
Biological Context: Sulindac Metabolism
To appreciate the significance of modifying sulindac, it is crucial to understand its metabolic pathway. Sulindac is a prodrug that undergoes metabolic reduction and oxidation in vivo.
Caption: In vivo metabolic pathway of the prodrug sulindac.
The active metabolite, sulindac sulfide, is responsible for the anti-inflammatory effects by inhibiting COX-1 and COX-2 enzymes.[3] The sulfone metabolite is considered inactive.[3] Interestingly, the synthesized sulindac methyl ester sulfoximine was found to be inactive in inhibiting cyclooxygenase isoforms.[1] However, it is hypothesized that sulfoximines may be metabolized in vivo by Cytochrome P450 enzymes, potentially acting as prodrugs for the active sulindac sulfide.[1]
Characterization Data
The final product, sulindac methyl ester sulfoximine, was characterized by spectroscopic methods.[1]
| Analysis Type | Data | Reference |
| HRMS (ESI-TOF) | m/z: [M + Na]⁺ Calculated: 408.1046, Found: 408.1047 | [1] |
| ¹³C-NMR (CDCl₃, 125 MHz) | δ 170.6, 163.4 (d, J = 247 Hz), 146.8 (d, J = 8.8 Hz), 142.2 (d, J = 2.5 Hz), 141.3, 138.1, 133.1, 132.2 (d, J = 2.3 Hz), 130.2, 128.0, 127.3, 123.6 (d, J = 9.0 Hz), 110.8 (d, J = 22.7 Hz), 106.2 (d, J = 24.0 Hz), 52.2, 45.8, 31.5, 10.5. | [1] |
Conclusion
This guide has detailed an efficient, high-yield, two-step synthesis for sulindac methyl ester sulfoximine starting from sulindac. The provided protocols, quantitative data, and workflow diagrams offer a practical resource for chemists and pharmaceutical scientists. The transformation of sulindac's sulfoxide group into a sulfoximine opens new avenues for research into the biological activities of this class of compounds, particularly concerning their potential as novel therapeutics beyond their traditional anti-inflammatory roles.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Sulindac Derivative That Does Not Inhibit Cyclooxygenases but Potently Inhibits Colon Tumor Cell Growth and Induces Apoptosis with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rhodium-catalyzed direct synthesis of unprotected NH-sulfoximines from sulfoxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
